molecular formula C10H19NO3 B2516507 Tert-butyl 3-methylmorpholine-4-carboxylate CAS No. 1260875-42-0

Tert-butyl 3-methylmorpholine-4-carboxylate

Cat. No.: B2516507
CAS No.: 1260875-42-0
M. Wt: 201.266
InChI Key: LSDUBIYDVJGIQH-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylmorpholine-4-carboxylate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of tert-butyl 3-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl chloroformate with 3-methylmorpholine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Tert-butyl 3-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-methylmorpholine-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 3-methylmorpholine-4-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Tert-butyl 3-methylmorpholine-4-carboxylate is a morpholine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a carboxylate functional group, contributing to its reactivity and potential therapeutic applications. The following sections will detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C11H19NO2
  • Molecular Weight : 199.28 g/mol
  • Structure : The morpholine ring provides a stable framework for various substitutions, while the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carboxylate group can participate in hydrogen bonding and ionic interactions, facilitating binding to biological targets.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can act as a modulator for receptors involved in signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that morpholine derivatives exhibit significant antimicrobial activity against various bacterial strains. This compound has been investigated for its potential effectiveness against pathogens, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

This compound has shown promise in cancer research:

  • Inhibition of EGFR Kinases : As an intermediate in the synthesis of BMS-599626, it acts as a selective oral inhibitor of human epidermal growth factor receptor (EGFR) kinases, which are critical in tumor growth and proliferation. This inhibition can lead to reduced cancer cell viability and increased apoptosis in tumor cells .

Case Studies

  • Study on Anticancer Efficacy : A study demonstrated that morpholine derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : In vitro tests showed that this compound had effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Research Findings

StudyFocusFindings
Anticancer ActivitySignificant cytotoxicity against breast and lung cancer cell lines; induction of apoptosis.
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli; potential for therapeutic applications.
Mechanism of ActionActs as an EGFR kinase inhibitor; impacts tumor growth signaling pathways.

Properties

IUPAC Name

tert-butyl 3-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDUBIYDVJGIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260875-42-0
Record name tert-butyl 3-methylmorpholine-4-carboxylate
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